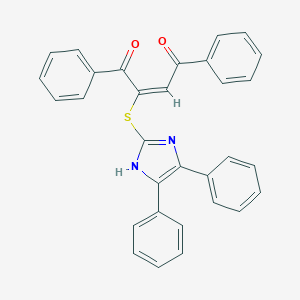

2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole

Descripción general

Descripción

“2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole” is a derivative of 4,5-diarylimidazole-2-thiones . These compounds are of constant interest due to their occurrence in various biologically important compounds . They are known for their antimicrobial, anti-inflammatory, antiarthritic, antihypercholesteremic properties, and as cholesterol acyltransferase and blood platelet aggregation inhibitors .

Synthesis Analysis

The synthesis of 4,5-diarylimidazole-2-thiones, which includes “this compound”, is generally based on the condensation of α-hydroxy ketones with ammonium thiocyanate, thiourea, and its derivatives . Specifically, “this compound” was synthesized by the reaction of II with dibenzoylacetylene .Chemical Reactions Analysis

Imidazole-2-thiones are ambifunctional nucleophilic compounds and are readily involved in reactions with electrophilic agents . The interaction of imidazole-2-thione with electrophilic reagents normally involves the readily polarized and highly nucleophilic sulfur atom .Aplicaciones Científicas De Investigación

Chemical Oxidation and Spectral Analysis : Thiols, including compounds related to 4,5-diphenylimidazole, have been chemically oxidized using acidified acetic acid methods, with their structures established both chemically and by spectral analysis (Sarhan, 2000).

Synthesis of Novel Heterocycles : Derivatives of 1,2-dibenzoylbenzimidazole, which can be structurally related to 2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole, have been used in the synthesis of new 10π-electron heterocycles containing tetravalent sulfur (Tsuge, Shiraishi, & Takata, 1980).

Chromocomplex Formation : o-Aminobenzenesulfonic acid 4,5-diphenylimidazole has been studied for its ability to form unstable chromium complexes, indicating potential applications in coordination chemistry (Schetty, 1968).

Antibacterial and Anticancer Properties : 4,5-diphenylimidazole derivatives have been explored for their potential as antibacterial and anticancer agents. Silver(I) complexes with these derivatives exhibited moderate to high antibacterial activity and significant anticancer potential (Shahini, Achar, Budagumpi, Tacke, & Patil, 2017).

Pharmacological Potential of Derivatives : The derivatives of 4,5-diphenylimidazole, like (thio)ureabenzothiazoles, have shown a broad spectrum of biological activities, indicating their significance in medicinal chemistry (Rosales-Hernández et al., 2022).

Platelet Aggregation Inhibition : Diphenylimidazole derivatives have been synthesized and tested as inhibitors of platelet aggregation, with some derivatives showing strong activity, suggesting their potential in cardiovascular therapies (Seko, Yoshino, Yokota, & Tsukamoto, 1991).

Inhibition of Enzymes : Certain derivatives of 4,5-diphenylimidazole have been investigated for their inhibitory effects on α-glucosidase and α-amylase, enzymes relevant in diabetes management (Balba, Abd El-Hady, Taha, Rezki, & El Ashry, 2011).

Microwave-Induced Synthesis : Microwave irradiation has been used for the efficient synthesis of 2-aryl-4,5-diphenylimidazoles, highlighting a novel approach in the synthesis of these compounds (Zhou et al., 2005).

Antifungal Agents : Imidazole-pyrimidine hybrids, including 4,5-diphenyl imidazolyl derivatives, have been synthesized and evaluated as antifungal agents, with potential applications in treating opportunistic pathogens (Pathan & Rahatgaonkar, 2016).

Mecanismo De Acción

While the specific mechanism of action for “2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole” is not mentioned in the sources, some 4,5-diarylimidazole-2-thiones are known for their antimicrobial, anti-inflammatory, antiarthritic, antihypercholesteremic properties, and as cholesterol acyltransferase and blood platelet aggregation inhibitors .

Direcciones Futuras

The synthesis, reactions, and biological activity of 4,5-diarylimidazole-2-thiones continue to be areas of active research due to their potential applications in various fields . Further studies could focus on exploring the specific properties and potential applications of “2-(1,2-Dibenzoylvinyl)thio-4,5-diphenylimidazole”.

Propiedades

IUPAC Name |

(E)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1,4-diphenylbut-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22N2O2S/c34-26(22-13-5-1-6-14-22)21-27(30(35)25-19-11-4-12-20-25)36-31-32-28(23-15-7-2-8-16-23)29(33-31)24-17-9-3-10-18-24/h1-21H,(H,32,33)/b27-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJJYWARJHATDN-SZXQPVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SC(=CC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)S/C(=C/C(=O)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145030-91-7 | |

| Record name | 2-Butene-1,4-dione, 1,4-diphenyl-2-((4,5-diphenyl-1H-imidazol-2-yl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145030917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B235496.png)

![(3R,4R)-2,2-difluoro-3-hydroxy-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]heptanamide](/img/structure/B235499.png)

![Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235501.png)

![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B235530.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B235533.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)

![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)